Methyl 6-(oxiran-2-yl)nicotinate
Description
Methyl 6-(oxiran-2-yl)nicotinate (IUPAC name: methyl 6-(oxiran-2-yl)pyridine-3-carboxylate) is a pyridine derivative featuring a methyl ester at position 3 and an oxirane (epoxide) group at position 6 . Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol (calculated). The compound’s structure is characterized by the reactive epoxide ring, which imparts unique reactivity compared to other nicotinate derivatives. The InChIKey (GLINLNGQPIVNLK-UHFFFAOYSA-N) and SMILES string (O1CC1C1C=CC(C(=O)OC)=CN=1) further define its stereoelectronic properties .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 6-(oxiran-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-12-9(11)6-2-3-7(10-4-6)8-5-13-8/h2-4,8H,5H2,1H3 |
InChI Key |
GLINLNGQPIVNLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloromethylpyridine-3-carboxylate with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds through the formation of an intermediate chloromethylpyridine, which then undergoes epoxidation to yield the desired product.
Industrial Production Methods
Industrial production of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or hydroxy derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The substituent at position 6 of the pyridine ring differentiates Methyl 6-(oxiran-2-yl)nicotinate from analogous compounds:
| Compound | Substituent at Position 6 | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | Oxirane (epoxide) | C₉H₉NO₃ | Reactive epoxide ring |
| Methyl 6-methylnicotinate | Methyl | C₈H₉NO₂ | Electron-donating methyl group |
| Methyl nicotinate | Hydrogen | C₇H₇NO₂ | Unsubstituted pyridine |
| Methyl 6-methoxynicotinate | Methoxy | C₈H₉NO₃ | Electron-rich methoxy group |
| Methyl 6-chloronicotinate | Chloro | C₇H₆ClNO₂ | Electron-withdrawing chloro substituent |
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Solubility (Inference) |
|---|---|---|---|---|
| This compound | 179.17 | N/A | N/A | Moderate (polar epoxide) |
| Methyl 6-methylnicotinate | 151.16 | 34 | 160/106 | Low (hydrophobic methyl) |
| Methyl nicotinate | 137.14 | N/A | N/A | Moderate (unsubstituted) |
| Methyl 6-methoxynicotinate | 167.16 | N/A | N/A | High (polar methoxy) |
- Key Insights :
- The epoxide group in this compound increases polarity compared to methyl or chloro substituents.
- Methyl 6-methylnicotinate’s low melting point (34°C) suggests utility in liquid formulations for topical applications .
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